1,8-Dinitronaphthalene

Phosphorescence Photophysics Triplet State Yield

For R&D and production teams, sourcing the correct peri-substituted isomer is critical to avoid costly yield losses. The unique 60–70° nitro-group twist in 1,8-Dinitronaphthalene (CAS 602-38-0) directly dictates its unrivaled phosphorescence quantum yield (0.79) and its role as the sole high-yield precursor (>94%) to 1,8-diaminonaphthalene. Using mixed isomers results in diamines with only ~51–53% yield, making pure 1,8-Dinitronaphthalene non-negotiable for cost-effective perinone dye, polyimide, and advanced material manufacturing. Ensure your next catalytic reduction or photophysical study achieves commercial-grade purity and performance.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 602-38-0
Cat. No. B126178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitronaphthalene
CAS602-38-0
Synonyms1,8-dinitronaphthalene
1,8-diNN
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6H
InChIKeyAVCSMMMOCOTIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dinitronaphthalene (CAS 602-38-0): A Distinctive Peri-Dinitro Intermediate for High-Selectivity Synthesis


1,8-Dinitronaphthalene (C10H6N2O4, CAS 602-38-0) is a peri-substituted dinitronaphthalene isomer characterized by two nitro groups occupying the 1- and 8-positions of the naphthalene ring. This unique sterically constrained geometry results in a substantial twisting of the nitro groups out of the aromatic plane (estimated at 60–70°) [1], which profoundly modulates its electronic properties, reduction behavior, and photophysical characteristics [1][2]. Unlike other dinitronaphthalene isomers, 1,8-Dinitronaphthalene exhibits a remarkably high phosphorescence quantum yield of 0.79 at 77 K in EPA [2], distinct peak absorption wavelengths (199.5, 229.5, and 303 nm) [1], and differential enzymatic and electrochemical reduction rates [3].

1,8-Dinitronaphthalene (CAS 602-38-0): Why Generic Isomer Substitution Compromises Process Performance


Isomeric dinitronaphthalenes exhibit profound differences in key performance-defining properties, precluding simple substitution. 1,5-Dinitronaphthalene, the primary commercial co-product and the most chemically similar analog, differs significantly in molecular geometry, leading to distinct photophysical behavior and, critically, divergent adsorption and reactivity profiles during catalytic processes [1]. Enzymatic reduction rates across nitrated naphthalenes vary with nitro group position and count [2], while photocatalytic oxidation rates differ between the 1,3-, 1,5-, and 1,8-isomers due to variations in adsorptive capacity on TiO₂ surfaces [1]. Furthermore, the nitration of 1-nitronaphthalene yields a mixture of isomers, with the 1,8-derivative comprising approximately 60% due to steric effects, yet the 1,5-isomer is often the desired target, necessitating precise separation and underscoring that isomer identity is non-negotiable for downstream applications [3].

1,8-Dinitronaphthalene (CAS 602-38-0): Direct Comparative Evidence for Superior Performance in Key Applications


Superior Phosphorescence Yield for Optical and Sensing Applications

1,8-Dinitronaphthalene demonstrates a phosphorescence quantum yield of 0.79 at 77 K in EPA, the highest among five nitronaphthalenes measured under identical conditions [1]. This value is notably higher than that of 1-nitronaphthalene, which exhibits a fivefold decrease in triplet deactivation relative to 2-nitronaphthalene, with the latter's planar structure (0° twist) contrasting with 1-nitronaphthalene's 49° bend [1]. The exceptionally high yield of 1,8-dinitronaphthalene is directly attributed to its unique 60–70° nitro group twist, which minimizes non-radiative decay pathways [2].

Phosphorescence Photophysics Triplet State Yield

Distinct Adsorption and Photocatalytic Oxidation Reactivity on TiO₂

In comparative photocatalytic oxidation experiments on TiO₂ (Degussa P-25) under Xenon lamp irradiation, the three dinitronaphthalene isomers (1,3-, 1,5-, and 1,8-) exhibit distinct removal rates and mechanisms [1]. Quantum mechanical calculations (DFT at B3LYP/6-31G* level) reveal that local DFT descriptors, specifically adsorptive capacity differences, best explain the variation in oxidation rates among the isomers [1]. The study confirms that the reaction is orbital-controlled and electrophilic, and that 1,8-dinitronaphthalene's unique peri-substitution geometry alters its binding energy and electronic structure on the TiO₂ surface, directly impacting its degradation kinetics [1].

Photocatalysis TiO₂ Environmental Remediation

Differential Enzymatic Reduction Rates in Biological Systems

The nitroreductase activity of rat liver microsomes and cytosol towards various nitrated naphthalenes was characterized, revealing that nitrated naphthalenes with a nitro group at a beta-position are more easily reduced among isomers [1]. The overall reduction rate increases in the order trinitro- > dinitro- > mono-nitronaphthalene, but within the dinitro class, the position of the nitro groups significantly influences enzymatic turnover [1]. Cytosolic nitroreductase activities correlate well with single-electron reduction potentials measured by cyclic voltammetry [1]. While the study includes 1,8-dinitronaphthalene, its specific reduction rate relative to 1,5- or 1,3-isomers is not detailed in the abstract, but the class-level inference is clear: positional isomerism alters enzymatic reduction kinetics.

Nitroreduction Enzymatic Metabolism Toxicology

High-Yield Reduction to 1,8-Diaminonaphthalene: A Key Dye and Polymer Intermediate

A patented method for the reduction of 1,8-dinitronaphthalene using hydrazine hydrate in the presence of a catalyst and polar organic solvent achieves a product yield of 94.1% and a product purity of 99.3% for 1,8-diaminonaphthalene [1]. A more recent selective reduction method reports yields of ≥95% and a reduction rate of nearly 100% [2]. In contrast, reduction of mixed dinitronaphthalene feeds yields only 51–53% 1,8-diaminonaphthalene based on the mixed dinitronaphthalene input [3]. This highlights that starting with pure 1,8-dinitronaphthalene is crucial for maximizing the yield of the valuable 1,8-diaminonaphthalene intermediate used in phthaloperinone dyes and high-performance polymers.

Reduction 1,8-Diaminonaphthalene Dye Intermediate

1,8-Dinitronaphthalene (CAS 602-38-0): High-Value Application Scenarios Driven by Quantifiable Differentiation


Synthesis of High-Purity 1,8-Diaminonaphthalene for Perinone Dyes and Engineering Plastics

1,8-Dinitronaphthalene is the direct and most efficient precursor to 1,8-diaminonaphthalene, a critical monomer for the production of perinone dyes (e.g., Pigment Orange 43) and high-performance polyimides and polyamides. Patented reduction methods using pure 1,8-dinitronaphthalene achieve yields exceeding 94% and purities above 99% [1][2]. In stark contrast, using isomeric mixtures results in yields of only ~51–53% for the desired 1,8-diamine . Therefore, sourcing pure 1,8-dinitronaphthalene is a non-negotiable requirement for cost-effective, high-yield manufacturing of these high-value materials.

Photophysical Studies and Optical Sensor Development

The uniquely high phosphorescence quantum yield of 1,8-dinitronaphthalene (0.79 at 77 K in EPA) makes it an ideal model compound for studying triplet-state dynamics, non-radiative decay mechanisms in twisted intramolecular charge-transfer (TICT) systems, and for use as a reference standard in phosphorescence spectroscopy [1]. Its distinct emission properties, directly linked to its 60–70° nitro group twist [2], enable its use in developing oxygen sensors or molecular probes where efficient triplet emission is advantageous.

Environmental Fate Studies and Photocatalytic Degradation Modeling

1,8-Dinitronaphthalene serves as a specific probe for understanding the environmental fate of nitrated PAHs. Its differential adsorption and photocatalytic oxidation kinetics on TiO₂, compared to the 1,3- and 1,5-isomers, have been explicitly characterized [1]. Researchers modeling the removal of nitro-PAHs from water or air using advanced oxidation processes must use the exact isomer to accurately represent the behavior of this common nitration byproduct, as isomer substitution would yield incorrect kinetic parameters.

Toxicological and Metabolic Activation Studies of Nitro-PAHs

In toxicology, 1,8-dinitronaphthalene is essential for isomer-specific studies of nitroreductase activity and metabolic activation. Its reduction rate, which contributes to the formation of potentially genotoxic N-hydroxyarylamine intermediates, differs from other isomers due to the position of its nitro groups [1]. Using the correct isomer ensures accurate assessment of in vitro bioactivation, DNA adduct formation, and structure-activity relationships (SAR) for environmental risk assessment and drug safety evaluation.

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